1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
Overview
Description
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone is an organic compound with the molecular formula C15H21NO2. It is known for its unique structure, which includes a methoxy group, a piperidinylmethyl group, and a phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst.
Final Product: The intermediate is then subjected to further reactions, including acetylation, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: This compound is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the piperidinylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: This compound has a morpholine ring instead of a piperidine ring, which may result in different biological activities and chemical properties.
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone: The presence of a pyrrolidine ring instead of a piperidine ring can influence its reactivity and interactions with biological targets.
1-[4-Methoxy-3-(azepan-1-ylmethyl)phenyl]ethanone: This compound contains an azepane ring, which may affect its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18-2)14(10-13)11-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNILPMOSNGHLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340725 | |
Record name | 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93201-36-6 | |
Record name | 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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